molecular formula C42H80NO8P B1262466 1-[(9Z,12Z)-octadecadienoyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine

1-[(9Z,12Z)-octadecadienoyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine

Cat. No. B1262466
M. Wt: 758.1 g/mol
InChI Key: FWMYJLDHIVCJCT-ZTIMHPMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(9Z,12Z)-octadecadienoyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:2 in which the acyl groups specified at positions 1 and 2 are (9Z,12Z)-octadecadienoyl and linoleoyl respectively. It derives from a linoleic acid and a hexadecanoic acid.

Scientific Research Applications

Synthesis and Characterization

  • Regioselective and Stereoselective Synthesis : This compound has been synthesized using a combination of lipoxygenase-catalyzed peroxidation, lipase-catalyzed stearoylation, and dicyclohexyl carbodiimide-mediated esterification, achieving a product without contamination by any regio- and stereochemical isomers (Baba et al., 1990).
  • Facile Synthesis Techniques : This compound has been synthesized as part of a study on delta 5,9 fatty acids, which included the synthesis of novel phospholipids with saturated fatty acids at the sn-1 position and delta 5,9 fatty acids at the sn-2 position (Carballeira et al., 1999).

Physical and Chemical Properties

  • Critical Micellar Concentration : Studies have determined the critical micellar concentration of this compound and its analogs, using analytical techniques such as NMR, gas liquid chromatography, and surface tension technique (Kramp et al., 1984).
  • UV and DSC Analyses : Investigations have been conducted on the aqueous suspensions of mixtures containing this compound, analyzing phase transitions and UV spectral changes through DSC and UV measurements (Hasegawa et al., 1991).

Biological and Pharmacological Aspects

  • Effects on Exocrine Secretory Glands : Research has explored the impact of similar compounds on the secretion of amylase from guinea pig isolated parotid gland and exocrine pancreatic lobules, showing significant stimulation of amylase release (Söling et al., 1984).
  • Neurotrophic Effects : Certain phospholipids including variations of this compound have been found to exert neurotrophic effects by stimulating NGF synthesis in astrocytes (Kwon et al., 2003).

Applications in Material Science

  • Polymerization in Vesicle Formation : Studies have demonstrated the polymerization of this compound for constructing the bilayer membrane of a vesicle, which can be used in the development of artificial red blood cells and other applications (Takeoka et al., 1995).

properties

Product Name

1-[(9Z,12Z)-octadecadienoyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine

Molecular Formula

C42H80NO8P

Molecular Weight

758.1 g/mol

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14-,21-20-/t40-/m1/s1

InChI Key

FWMYJLDHIVCJCT-ZTIMHPMXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COP(=O)([O-])OCC[N+](C)(C)C

SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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